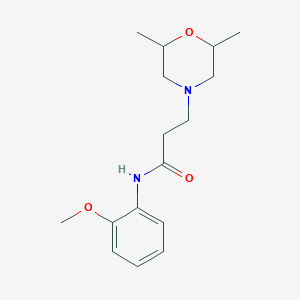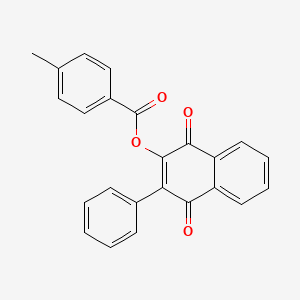![molecular formula C19H26N2O3S B11598424 (5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11598424.png)
(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[3-乙氧基-4-(2-甲基丙氧基)苄叉基]-3-丙基-2-硫代咪唑烷-4-酮是一种复杂的有机化合物,其独特结构包括苄叉基、咪唑烷酮环和多种烷氧基取代基。
准备方法
合成路线和反应条件
(5Z)-5-[3-乙氧基-4-(2-甲基丙氧基)苄叉基]-3-丙基-2-硫代咪唑烷-4-酮的合成通常涉及多步有机反应。一种常见的方法是苯甲醛衍生物与硫代咪唑烷酮前体的缩合反应。反应条件通常包括使用碱,如氢氧化钠或碳酸钾,反应在乙醇或甲醇等有机溶剂中进行,回流条件下进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成设备可以提高生产过程的效率和产率。此外,重结晶和色谱等纯化技术被用于获得高纯度的化合物。
化学反应分析
反应类型
(5Z)-5-[3-乙氧基-4-(2-甲基丙氧基)苄叉基]-3-丙基-2-硫代咪唑烷-4-酮经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,形成相应的亚砜或砜。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,形成还原的咪唑烷酮衍生物。
取代: 亲核取代反应可在苄叉基上发生,其中胺或硫醇等亲核试剂取代烷氧基取代基。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在室温或轻微加热下在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在干燥的溶剂中进行,如四氢呋喃或二乙醚,在惰性气氛下进行。
取代: 胺,硫醇;反应在极性溶剂中进行,如二甲基甲酰胺或乙腈,通常加入碱以促进亲核进攻。
主要产物
这些反应形成的主要产物包括亚砜、砜、还原的咪唑烷酮和各种取代衍生物,具体取决于所使用的特定亲核试剂。
科学研究应用
(5Z)-5-[3-乙氧基-4-(2-甲基丙氧基)苄叉基]-3-丙基-2-硫代咪唑烷-4-酮具有广泛的科学研究应用:
化学: 用作有机合成中的构建块,用于制备更复杂的分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索作为药物发现中的先导化合物,用于开发新的治疗剂。
工业: 由于其独特的结构特性,在先进材料的开发中得到利用,例如聚合物和涂料。
作用机制
(5Z)-5-[3-乙氧基-4-(2-甲基丙氧基)苄叉基]-3-丙基-2-硫代咪唑烷-4-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过与酶或受体结合来发挥其作用,从而调节它们的活性。例如,它可以抑制参与细胞增殖的某些酶的活性,从而导致抗增殖作用。确切的分子靶标和途径正在进行研究,并且可能根据特定应用而有所不同。
相似化合物的比较
类似化合物
叔丁基氨基甲酸酯: 一种具有类似结构特征的化合物,用于有机合成和作为胺的保护基团.
N,N’-双(9-苯基-9-呫吨基)丁烷-1,4-二胺: 一种具有三环稠合环系统的化合物,用于超分子化学.
乙酰乙酸乙酯: 一种经历酮-烯醇互变异构并用于各种有机反应的化合物.
独特性
(5Z)-5-[3-乙氧基-4-(2-甲基丙氧基)苄叉基]-3-丙基-2-硫代咪唑烷-4-酮因其结合了苄叉基、咪唑烷酮环和多个烷氧基取代基而具有独特性。这种独特的结构赋予了特定的化学反应性和潜在的生物活性,使其有别于其他类似化合物。
属性
分子式 |
C19H26N2O3S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H26N2O3S/c1-5-9-21-18(22)15(20-19(21)25)10-14-7-8-16(24-12-13(3)4)17(11-14)23-6-2/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,20,25)/b15-10- |
InChI 键 |
JRHOEQJQQCVPIA-GDNBJRDFSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(C)C)OCC)/NC1=S |
规范 SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(C)C)OCC)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598342.png)

![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11598356.png)
![2-methylpropyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598371.png)
![3-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11598373.png)
![N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11598375.png)
![isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598378.png)
![2-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11598380.png)
![methyl (2Z)-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B11598383.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598400.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-(hydroxyimino)-1,3-thiazolidin-4-one](/img/structure/B11598404.png)
![2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11598416.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11598430.png)

